molecular formula C12H16O2 B3088227 1-(3-Methoxyphenyl)-3-methylbutan-1-one CAS No. 1183770-52-6

1-(3-Methoxyphenyl)-3-methylbutan-1-one

Cat. No. B3088227
CAS RN: 1183770-52-6
M. Wt: 192.25 g/mol
InChI Key: RIEWMJBAOYZLCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Methoxyphenyl)-3-methylbutan-1-one, also known as Methoxyketamine, is a novel dissociative anesthetic drug that belongs to the arylcyclohexylamine class. It is a derivative of ketamine, which is a well-known anesthetic drug that has been used for decades. Methoxyketamine has been found to have a similar mechanism of action to ketamine, but with a longer duration of action and fewer side effects. This makes it a promising candidate for use in medical research and clinical practice.

Mechanism of Action

1-(3-Methoxyphenyl)-3-methylbutan-1-oneine works by blocking the N-methyl-D-aspartate (NMDA) receptor, which is involved in the transmission of pain signals and the regulation of mood. This results in a dissociative state, where the individual feels detached from their surroundings and experiences altered perceptions of reality. 1-(3-Methoxyphenyl)-3-methylbutan-1-oneine has been found to have a longer duration of action than ketamine, which makes it a potentially better option for clinical use.
Biochemical and Physiological Effects:
1-(3-Methoxyphenyl)-3-methylbutan-1-oneine has been found to have a range of biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. 1-(3-Methoxyphenyl)-3-methylbutan-1-oneine has also been found to increase the levels of glutathione, which is an antioxidant that protects cells from oxidative stress. Additionally, 1-(3-Methoxyphenyl)-3-methylbutan-1-oneine has been found to decrease the levels of inflammatory cytokines, which are involved in the development of chronic pain.

Advantages and Limitations for Lab Experiments

One of the advantages of 1-(3-Methoxyphenyl)-3-methylbutan-1-oneine is its longer duration of action, which allows for longer experiments to be conducted. 1-(3-Methoxyphenyl)-3-methylbutan-1-oneine has also been found to have fewer side effects than ketamine, which makes it a safer option for use in animal experiments. However, 1-(3-Methoxyphenyl)-3-methylbutan-1-oneine is still a relatively new drug, and more research is needed to fully understand its potential advantages and limitations for lab experiments.

Future Directions

There are many potential future directions for research on 1-(3-Methoxyphenyl)-3-methylbutan-1-oneine. One area of interest is its potential use as an antidepressant drug, as it has been found to have rapid and long-lasting antidepressant effects in animal models. 1-(3-Methoxyphenyl)-3-methylbutan-1-oneine has also been studied for its potential use in the treatment of chronic pain and neurodegenerative diseases. Additionally, more research is needed to fully understand the biochemical and physiological effects of 1-(3-Methoxyphenyl)-3-methylbutan-1-oneine, and how these effects can be harnessed for therapeutic purposes.
Conclusion:
In conclusion, 1-(3-Methoxyphenyl)-3-methylbutan-1-oneine is a promising new drug that has a wide range of potential applications in scientific research and clinical practice. Its longer duration of action and fewer side effects make it a potentially better option than ketamine for use in medical settings. 1-(3-Methoxyphenyl)-3-methylbutan-1-oneine has been found to have a range of biochemical and physiological effects, and more research is needed to fully understand its potential therapeutic uses.

Scientific Research Applications

1-(3-Methoxyphenyl)-3-methylbutan-1-oneine has been found to have a wide range of potential applications in scientific research. It has been studied for its potential use as an anesthetic agent, as well as for its antidepressant and analgesic effects. 1-(3-Methoxyphenyl)-3-methylbutan-1-oneine has also been found to have neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

1-(3-methoxyphenyl)-3-methylbutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-9(2)7-12(13)10-5-4-6-11(8-10)14-3/h4-6,8-9H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIEWMJBAOYZLCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)C1=CC(=CC=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Methoxyphenyl)-3-methylbutan-1-one

Synthesis routes and methods

Procedure details

To a stirred solution of 3-(methyloxy)benzaldehyde (4.77 g, 35 mmol) in diethyl ether (100 mL) at 0° C. was added bromo(2-methylpropyl)magnesium (21 mL, 42 mmol). The solution was stirred for 10 min at 0° C. and then worked-up with 0.6M HCl (150 mL) and ethyl acetate (200 mL), to afford a crude material. In another round bottom flask of oxalyl chloride (4.60 mL, 52.5 mmol) in DCM (150 mL) at −78° C. was added DMSO (4.97 mL, 70.0 mmol), dissolved in dry DCM (20 mL), followed by a solution of the above crude material dissolved in dry DCM (25 mL). The resulting mixture was stirred for 1 h at −78° C., then triethylamine (24.39 mL, 175 mmol) was added and the solution stirred at −78° C. for 1 h. The reaction was quenched at −78° C. and the product was extracted by DCM and washed with water/brine. The crude material was purified by chromatography on silica gel, eluting with a gradient of 0-50% ethyl acetate in hexane, to afford the title compound (4.12 g). LCMS (B) m/z: 193 [M+1]+, Rt 3.11 min.
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three
Quantity
4.77 g
Type
reactant
Reaction Step Four
Quantity
21 mL
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Four
Name
Quantity
150 mL
Type
reactant
Reaction Step Five
Quantity
4.6 mL
Type
reactant
Reaction Step Six
Name
Quantity
4.97 mL
Type
reactant
Reaction Step Six
Name
Quantity
150 mL
Type
solvent
Reaction Step Six
[Compound]
Name
crude material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
24.39 mL
Type
reactant
Reaction Step Eight

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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